molecular formula C10H8INO2 B12790314 1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone CAS No. 26490-99-3

1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone

Cat. No.: B12790314
CAS No.: 26490-99-3
M. Wt: 301.08 g/mol
InChI Key: UVLGKRYWTYDENO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .

Chemical Reactions Analysis

1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The hydroxy and iodine groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in the presence of both the hydroxy and iodine groups, which can synergistically enhance its biological activities and reactivity .

Biological Activity

1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone is a derivative of indole, a compound class known for its diverse and significant biological activities. Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a hydroxyl group and an iodine atom at the 3 and 5 positions of the indole ring, respectively. This structural configuration is significant as it can influence the compound's reactivity and biological interactions.

Indole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The mechanism of action typically involves:

Target Interactions:

  • Enzyme Inhibition: Indole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation: They may act on neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Anticancer Activity

Research has shown that indole derivatives possess notable anticancer properties. For instance, studies indicate that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines.

Case Study:
In a study assessing the cytotoxic effects on A549 (lung adenocarcinoma) and A375 (melanoma) cell lines, compounds demonstrated IC50 values indicating significant inhibition of cell proliferation. For instance:

CompoundCell LineIC50 (µM)
1-(3-Hydroxy-5-Iodo-Indole)A3755.7
1-(3-Hydroxy-5-Iodo-Indole)A549<10

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. Research indicates that they can inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes.

Activity Assessment:
A study reported that certain indole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. For example, the compound's ability to inhibit COX enzymes suggests it could be beneficial in treating inflammatory conditions.

Research Findings:
In vivo studies have demonstrated that indole derivatives can reduce inflammation markers in animal models, supporting their use in anti-inflammatory therapies.

Properties

CAS No.

26490-99-3

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

1-(3-hydroxy-5-iodoindol-1-yl)ethanone

InChI

InChI=1S/C10H8INO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3

InChI Key

UVLGKRYWTYDENO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)I)O

Origin of Product

United States

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